molecular formula C17H27N3O B5355922 N-(4-sec-butylphenyl)-N'-(1-methyl-4-piperidinyl)urea

N-(4-sec-butylphenyl)-N'-(1-methyl-4-piperidinyl)urea

Cat. No.: B5355922
M. Wt: 289.4 g/mol
InChI Key: DACUVBKYXDHFGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-sec-butylphenyl)-N'-(1-methyl-4-piperidinyl)urea, commonly known as SNC80, is a selective agonist of the delta-opioid receptor. It was first synthesized in the 1990s and has since been extensively studied for its potential use as a therapeutic agent for pain management and other conditions.

Mechanism of Action

SNC80 is a selective agonist of the delta-opioid receptor, which is a G protein-coupled receptor that is primarily localized in the peripheral and central nervous systems. Activation of the delta-opioid receptor by SNC80 results in the inhibition of adenylate cyclase and the subsequent decrease in intracellular cAMP levels, leading to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects:
SNC80 has been shown to have a variety of biochemical and physiological effects, including analgesia, sedation, hypothermia, and respiratory depression. It has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, and to have potential anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

SNC80 has several advantages for use in laboratory experiments, including its potency and selectivity for the delta-opioid receptor, as well as its relatively long duration of action. However, it also has several limitations, including its potential for producing unwanted side effects such as respiratory depression and sedation, as well as its limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for research on SNC80, including further investigation of its potential therapeutic applications in pain management, depression, anxiety, and addiction. Additionally, research could focus on the development of novel analogues of SNC80 with improved pharmacokinetic and pharmacodynamic properties, as well as the elucidation of the molecular mechanisms underlying its effects on neurotransmitter release and other physiological processes.

Synthesis Methods

The synthesis of SNC80 involves several steps, including the reaction of 4-sec-butylphenyl isocyanate with 1-methyl-4-piperidinol to form the corresponding urethane. This is followed by the reaction of the urethane with dimethyl sulfate to form the quaternary ammonium salt, which is then deprotonated with sodium hydride to yield the final product.

Scientific Research Applications

SNC80 has been studied extensively for its potential use as a therapeutic agent for pain management, as well as for its effects on other physiological and biochemical processes. It has been shown to have potent analgesic effects in animal models, and has also been investigated for its potential use in the treatment of depression, anxiety, and addiction.

Properties

IUPAC Name

1-(4-butan-2-ylphenyl)-3-(1-methylpiperidin-4-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O/c1-4-13(2)14-5-7-15(8-6-14)18-17(21)19-16-9-11-20(3)12-10-16/h5-8,13,16H,4,9-12H2,1-3H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACUVBKYXDHFGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)NC2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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